molecular formula C6H4ClF2NO B13654863 5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one

5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one

Cat. No.: B13654863
M. Wt: 179.55 g/mol
InChI Key: NETQXJFFHDKICH-UHFFFAOYSA-N
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Description

5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C6H3ClF2NO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 3-(difluoromethyl)pyridine with a chlorinating agent under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one
  • 3-(Difluoromethyl)pyridin-2(1H)-one
  • 5-Chloro-2-methylpyridin-3-amine

Uniqueness

Compared to similar compounds, 5-Chloro-3-(difluoromethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C6H4ClF2NO

Molecular Weight

179.55 g/mol

IUPAC Name

5-chloro-3-(difluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H4ClF2NO/c7-3-1-4(5(8)9)6(11)10-2-3/h1-2,5H,(H,10,11)

InChI Key

NETQXJFFHDKICH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1Cl)C(F)F

Origin of Product

United States

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